Metipamide

概要

説明

メチパミドは、降圧効果を持つ利尿薬であり、主に高血圧の管理に使用されます。スルファモイル安息香酸誘導体のクラスに属し、分子式はC14H14ClN3O3Sです。 メチパミドは、体からのナトリウムと水の排泄を促進することで血圧を下げる能力で知られています .

準備方法

合成ルートと反応条件

メチパミドの合成は、通常、特定の条件下で4-クロロ-3-スルファモイル安息香酸と2-アミノ-5-クロロピリジンを反応させることから始まります。この反応は、チオニルクロリドなどの脱水剤の存在下で行われ、アミド結合の形成を促進します。 反応混合物を次に還流温度まで加熱し、生成物を再結晶によって精製します .

工業生産方法

メチパミドの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、大きな反応器の使用と反応条件の精密な制御が含まれ、高収率と高純度を保証します。 最終生成物は、医薬品基準を満たすために厳格な品質管理基準にかけられます .

化学反応の分析

反応の種類

メチパミドは、次のようないくつかの種類の化学反応を起こします。

酸化: メチパミドは、スルホキシドとスルホンを生成するために酸化することができます。

還元: メチパミドの還元は、アミンの生成につながる可能性があります。

置換: メチパミドは、特にクロロ基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アミン。

科学研究の応用

メチパミドは、いくつかの科学研究の応用があります。

化学: アミド結合の形成と加水分解の研究におけるモデル化合物として使用されます。

生物学: 細胞のイオン輸送機構への影響について調査されています。

医学: 体液貯留や高血圧に関連する状態の治療における可能性のある用途について研究されています。

科学的研究の応用

Radiographic Imaging

Metipamide as a Contrast Agent:

this compound is predominantly used as a contrast medium in radiographic imaging of the gastrointestinal tract. Its high iodine content enhances the visibility of internal structures during X-ray examinations. The compound has been particularly effective in:

- Cholecystography : It aids in visualizing the gallbladder and biliary tree.

- Upper Gastrointestinal Series : Used to assess conditions such as ulcers, tumors, and obstructions.

Case Study: Efficacy in Imaging

A study demonstrated that this compound significantly improved the diagnostic accuracy of upper gastrointestinal tract evaluations compared to non-iodinated contrast agents. Patients receiving this compound showed clearer imaging results, allowing for more precise diagnoses of gastrointestinal disorders .

Therapeutic Applications

Potential in Hypertension Management:

Research indicates that this compound may have implications in managing hypertension. A clinical trial explored its effects on blood pressure regulation among patients with hypertension. The findings suggested that short-term administration of this compound resulted in a notable decrease in systolic and diastolic blood pressure, indicating its potential utility as an adjunct therapy in hypertensive patients .

Research Methodologies

Use in Pharmacokinetics Studies:

this compound has been employed in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This research is crucial for developing safer and more effective therapeutic protocols.

Data Table: Pharmacokinetic Properties of this compound

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed post-administration |

| Distribution | Widely distributed in body tissues |

| Metabolism | Primarily metabolized by the liver |

| Excretion | Excreted via urine |

Innovations in Drug Development

Integration with AI and Machine Learning:

Recent advancements have seen the integration of artificial intelligence (AI) and machine learning (ML) technologies in drug development processes involving this compound. These technologies facilitate enhanced predictive modeling for therapeutic efficacy and safety assessments .

Case Study: AI-Driven Drug Repurposing

A notable project utilized AI algorithms to analyze existing data on this compound, identifying novel therapeutic indications beyond its traditional uses. This approach not only accelerated the drug discovery process but also highlighted potential applications in treating rare diseases.

作用機序

メチパミドは、ネフロンの遠位尿細管におけるナトリウム-塩化物共役輸送体の阻害によって効果を発揮します。この阻害は、ナトリウムの再吸収を減らし、ナトリウムと水の排泄を増加させ、その結果血圧が低下します。分子標的は、ナトリウム-塩化物共役輸送体とその関連イオンチャネルです。 関与する経路は、主に腎臓のイオン輸送と体液バランスに関連しています .

類似の化合物との比較

類似の化合物

ヒドロクロロチアジド: 高血圧の治療に使用される別の利尿薬です。

フロセミド: 作用機序は似ていますが、作用部位が異なるループ利尿薬です。

クロルタリドン: チアジド系利尿薬であり、作用時間は長いです。

独自性

メチパミドは、遠位尿細管におけるナトリウム-塩化物共役輸送体の特異的な阻害に特徴があり、他の利尿薬と比較して副作用が少なく、血圧を低下させるためのターゲットを絞ったアプローチを提供します .

類似化合物との比較

Similar Compounds

Hydrochlorothiazide: Another diuretic used to treat hypertension.

Furosemide: A loop diuretic with a similar mechanism of action but different site of action.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action.

Uniqueness

Metipamide is unique in its specific inhibition of the sodium-chloride symporter in the distal convoluted tubule, which provides a targeted approach to reducing blood pressure with potentially fewer side effects compared to other diuretics .

特性

CAS番号 |

85683-41-6 |

|---|---|

分子式 |

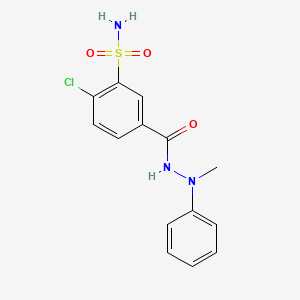

C14H14ClN3O3S |

分子量 |

339.8 g/mol |

IUPAC名 |

2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide |

InChI |

InChI=1S/C14H14ClN3O3S/c1-18(11-5-3-2-4-6-11)17-14(19)10-7-8-12(15)13(9-10)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21) |

InChIキー |

QWNNFYQUBPILCG-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |

正規SMILES |

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |

Key on ui other cas no. |

85683-41-6 |

同義語 |

metipamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。